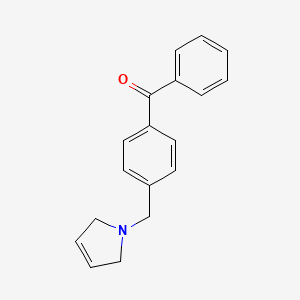

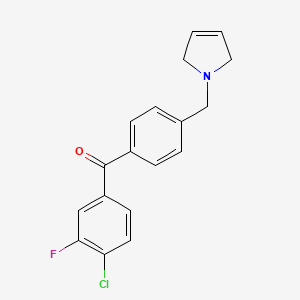

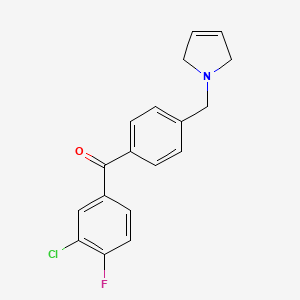

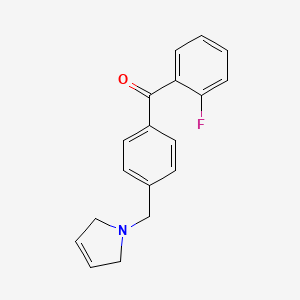

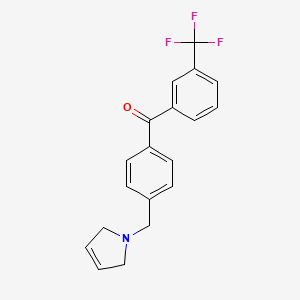

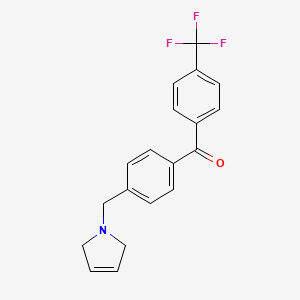

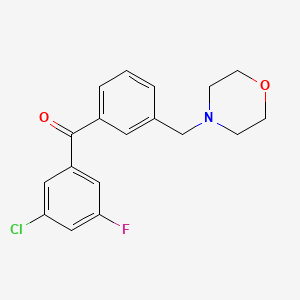

3-Azetidinomethyl-4'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azetidinomethyl-4’-fluorobenzophenone is a compound with the molecular formula C17H16FNO and a molecular weight of 269.32 . It is a compound that has garnered interest from scientists due to its unique properties and potential applications in various fields of research.

Molecular Structure Analysis

The InChI code for 3-Azetidinomethyl-4’-fluorobenzophenone is 1S/C17H16FNO/c18-16-7-5-14 (6-8-16)17 (20)15-4-1-3-13 (11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis

3-Azetidinomethyl-4’-fluorobenzophenone has a molecular weight of 269.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique

Fluorescence Enhancement and Photostability

3-Azetidinomethyl-4'-fluorobenzophenone analogues have been studied for their role in enhancing fluorescence and photostability in chemical compounds. A study by (Liu et al., 2016) demonstrated that replacing conventional substituents with azetidine rings in certain fluorophores, such as naphthalimide and coumarin, resulted in increased brightness and stability, suppressing twisted intramolecular charge transfer. This advancement is crucial for developing high-performance fluorophores for fluorescence imaging.

Tubulin-Targeting Antitumor Agents

The azetidinone moiety, a structural component of 3-Azetidinomethyl-4'-fluorobenzophenone, has been explored in the development of antitumor agents. (Greene et al., 2016) identified potent antiproliferative compounds in the series of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed significant activity against breast cancer cells, inhibited tubulin polymerization, and induced apoptosis.

Fluorescent Sensors for Metal Ion Detection

Studies have shown that azetidinomethyl derivatives can function as effective fluorescent sensors for metal ions. For instance, (Ye et al., 2014) synthesized an o-aminophenol-based fluorogenic chemosensor that displayed high selectivity and sensitivity towards aluminum ions, with potential applications in bio-imaging and detecting aluminum in human cervical cancer cell lines.

Microbial Degradation of Fluoroaromatic Compounds

The degradation of fluoroaromatic compounds, including those related to 3-Azetidinomethyl-4'-fluorobenzophenone, by microbial action has been an area of interest. (Duque et al., 2012) isolated a bacterial strain capable of degrading 2-fluorophenol and other related compounds, suggesting potential applications in environmental bioremediation.

Anticancer Activity of Fluoroazetidin-2-ones

The synthesis and evaluation of 3-fluoroazetidin-2-ones as potential anticancer agents have been reported. (Malebari et al., 2022) described the synthesis of 3-fluoro and 3,3-difluoro substituted β-lactams, demonstrating potent anticancer activity in breast cancer cell lines and interaction with the colchicine-binding site on tubulin.

Propriétés

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHVLBHMGJBRKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643255 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinomethyl-4'-fluorobenzophenone | |

CAS RN |

898771-67-0 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.